molecular formula C16H16N2OS B1666462 6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole CAS No. 309735-05-5

6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole

Cat. No. B1666462
M. Wt: 284.4 g/mol
InChI Key: HRUYBRGMRSNLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABC-1 is a novel biofilm formation inhibitor, downregulating SpA expression, preventing bacterial biofilm formation in multiple bacterial pathogens, including Staphylococcus aureus without affecting the growth of bacteria.

Scientific Research Applications

Antifungal Properties

The compound 6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole exhibits significant antifungal properties. In a study by Jebur and Ismail (2019), derivatives of this compound were tested against various plant pathogenic fungi, showing substantial inhibitory effects, especially against the growth of Fusarium oxysporum fsp.watermilon, Macrophomina phasiolina, and Rhizoctonia solani. The synthesized compounds demonstrated an inhibitory rate as high as 89.39% in certain concentrations (Jebur & Ismail, 2019).

Cancer Research

In the field of cancer research, derivatives of this benzimidazole compound have been investigated for their potential in inhibiting certain enzymes and cancer cell growth. For instance, Rewcastle et al. (2011) explored the structure-activity relationship of analogues of the compound, finding significant potency against certain PI 3-kinase enzymes and mutant forms of the p110α isoform. This study highlighted the compound's potential in inhibiting cancer growth, particularly in glioblastoma models (Rewcastle et al., 2011).

Molecular Tautomerism Studies

Claramunt et al. (2004) conducted a detailed study on the tautomerism of a similar benzimidazole compound in solution. This research provides insights into the molecular behavior and stability of such compounds, which is crucial for their application in various scientific and medical fields (Claramunt et al., 2004).

Tyrosinase Inhibitors

The compound has been evaluated for its role as a tyrosinase inhibitor. Mahdavi et al. (2018) synthesized benzimidazole-1,2,3-triazole hybrids that showed effective inhibitory activity, suggesting its potential in cosmetic and medicinal applications, particularly for conditions related to tyrosinase activity (Mahdavi et al., 2018).

Corrosion Inhibition

Yadav et al. (2013) investigated benzimidazole derivatives for their application in corrosion inhibition. Their research demonstrated that these compounds effectively inhibit corrosion of mild steel in acidic conditions, showcasing their utility in industrial applications (Yadav et al., 2013).

properties

CAS RN

309735-05-5

Product Name

6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C16H16N2OS/c1-11-3-5-12(6-4-11)10-20-16-17-14-8-7-13(19-2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

HRUYBRGMRSNLNW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABC-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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